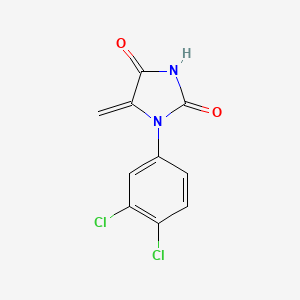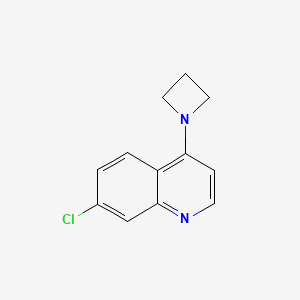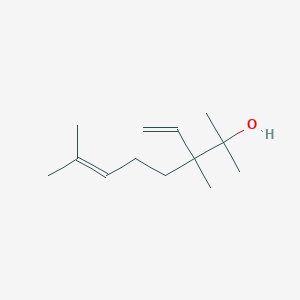
3-Ethenyl-2,3,7-trimethyloct-6-EN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol is an organic compound with the molecular formula C13H24O. It is a branched hydrocarbon with a hydroxyl group (-OH) attached to the second carbon atom. This compound is part of the alcohol family and is characterized by its unique structure, which includes multiple methyl groups and a double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 2,3,7-trimethyloct-6-en-2-one, with an ethenyl group. This reaction typically requires a strong base, such as sodium hydride (NaH), and an appropriate solvent, like tetrahydrofuran (THF), under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the addition of the ethenyl group to the precursor molecule. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) or other halogenating agents.
Major Products Formed
Oxidation: Formation of 3-ethenyl-2,3,7-trimethyloct-6-en-2-one.
Reduction: Formation of 3-ethenyl-2,3,7-trimethyloctane.
Substitution: Formation of 3-ethenyl-2,3,7-trimethyloct-6-en-2-chloride.
Wissenschaftliche Forschungsanwendungen
3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Wirkmechanismus
The mechanism of action of 3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyl group and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethenyl-3,7-dimethyloct-6-en-2-ol: Similar structure but with different methyl group positions.
2,3,7-Trimethyloct-6-en-1-ol: Similar backbone but with the hydroxyl group at a different position.
Uniqueness
3-Ethenyl-2,3,7-trimethyloct-6-en-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its combination of ethenyl and hydroxyl groups, along with multiple methyl groups, makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
57256-50-5 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
3-ethenyl-2,3,7-trimethyloct-6-en-2-ol |
InChI |
InChI=1S/C13H24O/c1-7-13(6,12(4,5)14)10-8-9-11(2)3/h7,9,14H,1,8,10H2,2-6H3 |
InChI-Schlüssel |
GTRUOFNYMAVISF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C=C)C(C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



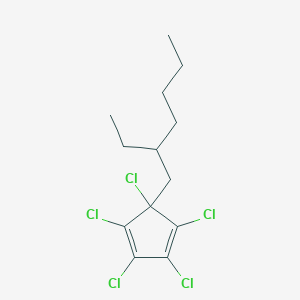
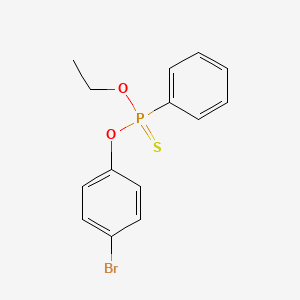
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)

![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)
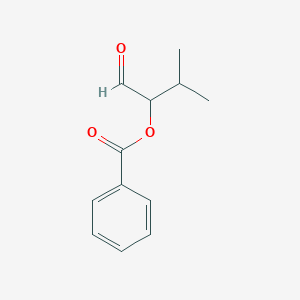
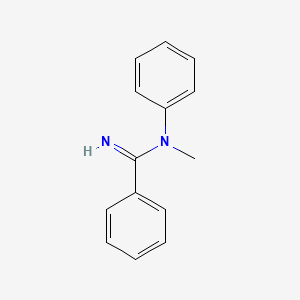
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)
